molecular formula C7H15NO2S B2399923 Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate CAS No. 1702104-77-5

Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate

Cat. No.: B2399923
CAS No.: 1702104-77-5
M. Wt: 177.26
InChI Key: QHFLQSRNAYCHKR-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate is an organic compound with the molecular formula C7H15NO2S It is a carbamate derivative, characterized by the presence of a carbamate functional group attached to a methylated nitrogen and a 3-methylsulfanylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate typically involves the reaction of methyl isocyanate with N-methyl-3-methylsulfanylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

CH3NCO+CH3NHCH2CH2CH2SCH3CH3N(CH3)COOCH2CH2CH2SCH3\text{CH}_3\text{NCO} + \text{CH}_3\text{NHCH}_2\text{CH}_2\text{CH}_2\text{S}\text{CH}_3 \rightarrow \text{CH}_3\text{N}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{S}\text{CH}_3 CH3​NCO+CH3​NHCH2​CH2​CH2​SCH3​→CH3​N(CH3​)COOCH2​CH2​CH2​SCH3​

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reactant Preparation: Ensuring the purity and correct molar ratios of methyl isocyanate and N-methyl-3-methylsulfanylpropylamine.

    Reaction: Conducting the reaction under controlled temperature and pressure conditions.

    Purification: Using techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 3-methylsulfanylpropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carbamate group.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various N-alkyl or N-aryl carbamates.

Scientific Research Applications

Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 3-methylsulfanylpropyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate
  • N-methyl-N-(3-methylsulfanylpropyl)carbamate
  • Methyl N-methyl-N-(3-methylsulfanylpropyl)urea

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a carbamate group and a 3-methylsulfanylpropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-8(7(9)10-2)5-4-6-11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLQSRNAYCHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702104-77-5
Record name methyl N-methyl-N-[3-(methylsulfanyl)propyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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